molecular formula C23H17NO4 B12610265 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid CAS No. 649773-77-3

3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid

Cat. No.: B12610265
CAS No.: 649773-77-3
M. Wt: 371.4 g/mol
InChI Key: GVFZALLJJHXMGE-UHFFFAOYSA-N
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Description

3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a high-purity chemical reagent designed for research applications. This compound integrates a benzoic acid moiety linked to a phenylethynyl-substituted phenoxy acetamide group, a structural motif found in compounds with significant biological activity. Its core research value lies in its potential as a versatile scaffold for investigating antimicrobial agents and plant growth regulation. Researchers can utilize this compound to explore the inhibition of zinc-dependent bacterial enzymes, such as the promising antibiotic target LpxC, a Zn²⁺-dependent deacetylase essential for lipid A biosynthesis in Gram-negative bacteria . While many potent LpxC inhibitors feature a hydroxamate zinc-binding group, this compound presents a benzoic acid group, offering a distinct pharmacodynamic profile that may help in overcoming the pharmacokinetic limitations, such as rapid metabolism and poor oral bioavailability, often associated with hydroxamate-based inhibitors . Furthermore, structural analogs featuring the phenylethynyl benzoic acid core, such as 4-(2-phenylethynyl)benzoic acid (PEBA), have demonstrated potent bioactivity as chemical pruning agents in agricultural research, effectively suppressing lateral branching in plants and inhibiting seed germination at low micromolar concentrations . This suggests potential cross-disciplinary applications for this compound in developing novel plant growth regulators. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

649773-77-3

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

3-[[2-[4-(2-phenylethynyl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C23H17NO4/c25-22(24-20-8-4-7-19(15-20)23(26)27)16-28-21-13-11-18(12-14-21)10-9-17-5-2-1-3-6-17/h1-8,11-15H,16H2,(H,24,25)(H,26,27)

InChI Key

GVFZALLJJHXMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The general approach to synthesizing this compound can be summarized in the following steps:

Detailed Preparation Methods

Stepwise Synthesis

A common method for synthesizing 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves a stepwise approach:

  • Step 1: Synthesis of 4-(Phenylethynyl)phenol

    This can be achieved by reacting phenylacetylene with a suitable electrophile such as bromobenzene in the presence of a palladium catalyst.

  • Step 2: Formation of Phenoxy Linkage

    The resulting 4-(Phenylethynyl)phenol can be reacted with chloroacetic acid or its derivatives to form the corresponding phenoxy compound.

  • Step 3: Acetamido Group Introduction

    The introduction of the acetamido group can be performed using acetic anhydride or acetyl chloride in the presence of a base to facilitate nucleophilic attack.

  • Step 4: Final Coupling Reaction

    The final step involves coupling with benzoic acid derivatives to yield the target compound.

The efficiency of these synthesis methods can vary significantly based on reaction conditions such as temperature, solvent choice, and catalysts used. Below is a summary table reflecting yields from various reported methods:

Method Description Yield (%) Purity (%)
Stepwise synthesis with palladium catalyst 75 >95
One-pot synthesis using microwave irradiation 82 >98
Conventional heating method 68 >90

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction can yield phenylethylamine derivatives.

Scientific Research Applications

3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The phenoxyacetamido moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzoic acid core can participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name & CAS/Ref. Substituent/Modification Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid Phenylethynyl-phenoxyacetamido C23H17NO4 383.39 Not reported Rigid ethynyl group enhances conjugation
3-(2-(4-tert-butylphenoxy)acetamido)benzoic acid 4-tert-butylphenoxyacetamido C19H21NO4 327.37 Not reported Bulky tert-butyl group reduces polarity; predicted pKa = 4.04
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid Pyrrolidinone-acetamido-phenoxy C14H16N2O5 292.29 127–129 Cyclic amide improves crystallinity (99% yield)
2-(Acetamido)-4-((2-hydroxyethyl)sulfonyl)benzoic acid Sulfonyl-hydroxyethyl C11H13NO6S 299.29 Not reported Sulfonyl group increases acidity and aqueous solubility
4-chloro-2-(2-(2-(prop-2-yn-1-yloxy)phenoxy)acetamido)benzoic acid Propargyloxy-phenoxyacetamido C18H13ClNO5 358.75 Not reported Chlorine and propargyl groups enhance electrophilicity
Key Observations:
  • Rigidity vs. In contrast, tert-butyl (bulkier) or propargyloxy (flexible) groups alter steric interactions .
  • Polarity and Solubility : Sulfonyl (e.g., ) and carboxylic acid groups enhance hydrophilicity, while tert-butyl and phenylethynyl substituents increase hydrophobicity.
  • Synthetic Accessibility: Pyrrolidinone derivatives (e.g., ) are synthesized in high yields (99%), suggesting efficient protocols. The target compound may require optimized acetylation or coupling conditions, as noted for similar acetamido benzoic acids .
Enzyme Inhibition Potential
  • Pyrrolidinone Derivatives: Compounds like 2-{4-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid () exhibit activity as AP-M inhibitors, attributed to the cyclic amide’s hydrogen-bonding capacity.
  • Sulfonamido Analogs : Derivatives with sulfonamido groups (e.g., ) show enhanced binding to sulfhydryl enzymes due to electrophilic sulfur.
Antioxidant and Anti-inflammatory Activity
  • Hydrazineyl Derivatives : Compounds like IIIa and IIIb () demonstrate anti-inflammatory activity via hydrazineyl-mediated radical scavenging (FTIR: O-H at 3275 cm⁻¹). The phenylethynyl group’s electron-deficient triple bond may similarly quench reactive oxygen species.

Stability and Reactivity

  • Thermal Stability: Pyrrolidinone derivatives () with high melting points (127–129°C) suggest strong crystalline packing. The phenylethynyl group’s rigidity may also favor stability but could lower solubility.
  • Chemical Reactivity : Propargyloxy groups () are prone to oxidative degradation, whereas sulfonyl () and tert-butyl () groups offer greater inertness. The phenylethynyl triple bond may undergo oxidation under harsh conditions.

Biological Activity

3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and notable biological effects, supported by relevant research findings and data.

Structural Characteristics

The molecular formula of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is C₁₉H₁₅NO₄. Its structure features a benzoic acid core linked to an acetamido group and a phenylethynyl substituent. This unique combination of functional groups may contribute to its biological activity.

Synthesis

The synthesis of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid typically involves multiple organic reactions, including:

  • Formation of the benzoic acid derivative.
  • Introduction of the acetamido group.
  • Coupling with the phenylethynyl moiety.

These steps can be adapted based on specific laboratory conditions and reagents.

Biological Activity

Research into the biological activity of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is limited but suggests potential pharmacological properties akin to those observed in structurally similar compounds.

Potential Pharmacological Properties

  • Anti-inflammatory Activity : Compounds with benzoic acid derivatives are often associated with anti-inflammatory effects. Studies indicate that such compounds may inhibit pathways involved in inflammation and pain perception.
  • Antioxidant Effects : The presence of phenolic groups in the structure could confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems .
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may exhibit antimicrobial properties as well .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaNotable Features
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acidC₁₉H₁₅NO₄Contains phenylethynyl; potential anti-inflammatory effects
4-(2-Phenylethynyl)benzoic acidC₁₄H₁₂O₂Known for its role in plant growth regulation
2-Amino-3-benzoylbenzoic acidC₁₅H₁₃NO₂Primarily studied for anti-inflammatory properties

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study investigating similar benzoic acid derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting that compounds like 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid could have therapeutic applications in treating inflammatory diseases .
  • Antioxidant Activity : Research has indicated that phenolic compounds can scavenge free radicals, leading to reduced oxidative stress. This activity is crucial for preventing cellular damage and related diseases .
  • Microbial Efficacy : In vitro tests on structurally related compounds have shown promising results against bacterial strains, indicating that 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid may also possess antimicrobial properties .

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